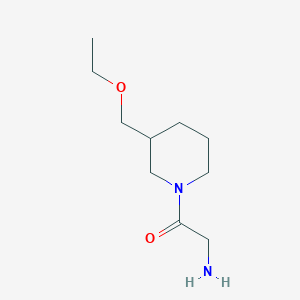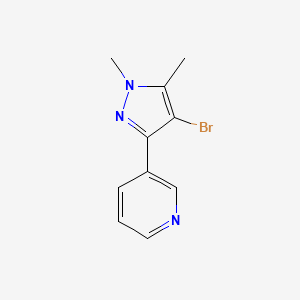
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring. The pyrazole ring is substituted with a bromine atom at the 4th position and two methyl groups at the 1st and 5th positions .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine” are not detailed in the available literature, pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Synthesis of Polyheterocyclic Systems
Research demonstrates the use of related pyrazolylpyridine compounds as precursors for constructing new polyheterocyclic systems, showcasing their versatility in the synthesis of complex organic structures with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Photoinduced Tautomerization
Studies on derivatives of pyrazolylpyridines have revealed interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), highlighting their potential in the development of photofunctional materials (Vetokhina et al., 2012).
Formation of Metal Complexes
Pyrazolylpyridine compounds have been utilized in the formation of ruthenium(III) and nickel(II) complexes, contributing to research in coordination chemistry and catalysis. These studies explore their reactivity, structural characteristics, and biological activities, offering insights into their applications in material science and biochemistry (Omondi et al., 2018).
Utility in Heterocyclic Synthesis
The compound and its derivatives have been shown to be valuable intermediates in the synthesis of novel heterocyclic compounds. This includes the development of chromeno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidines, underscoring the compound's role in expanding the diversity of heterocyclic molecules with potential applications in pharmaceuticals and materials science (Elmaati, 2002).
Mécanisme D'action
Target of Action
The primary targets of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found to interact with multiple receptors, contributing to their wide range of biological activities .
Mode of Action
The exact mode of action of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have a wide range of molecular and cellular impacts .
Propriétés
IUPAC Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVNZVJEGWKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





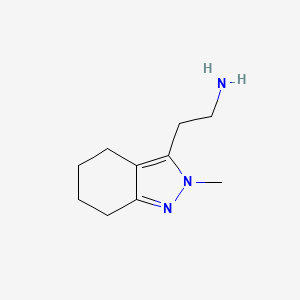
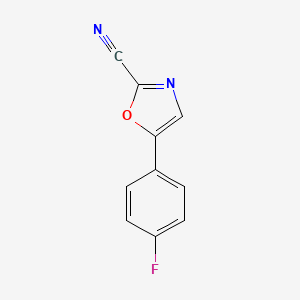
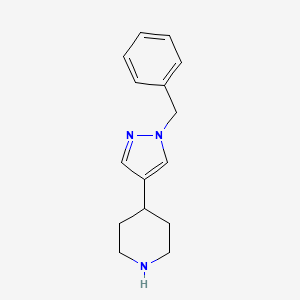
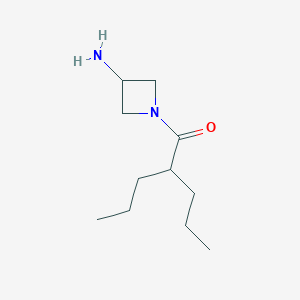

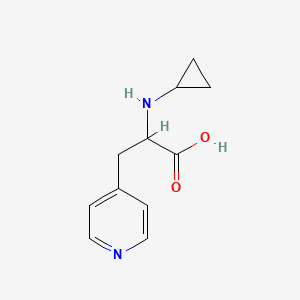



![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)

